Methyl 11-mercaptoundecanoate

Catalog No.
S8991764
CAS No.
73391-27-2
M.F
C12H24O2S
M. Wt
232.38 g/mol
Availability
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Methyl 11-mercaptoundecanoate

CAS Number

73391-27-2

Product Name

Methyl 11-mercaptoundecanoate

IUPAC Name

methyl 11-sulfanylundecanoate

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

InChI

InChI=1S/C12H24O2S/c1-14-12(13)10-8-6-4-2-3-5-7-9-11-15/h15H,2-11H2,1H3

InChI Key

ONZUTDDACQHPTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCS

Methyl 11-mercaptoundecanoate is an organosulfur compound with the molecular formula C12H24O2S. It features a long hydrocarbon chain and a thiol group, which contributes to its unique chemical behavior and reactivity. The compound is characterized by its white to light yellow solid form and has a molecular weight of approximately 232.36 g/mol. Its melting point ranges from 46 to 50 °C, and it has limited solubility in organic solvents like methanol and chloroform .

Due to its functional groups:

  • Esterification: The thiol group can react with carboxylic acids or their derivatives to form esters.
  • Self-Assembly: It can form self-assembled monolayers on metal surfaces, particularly gold, through the thiol group’s affinity for metal surfaces, which is crucial for various applications in nanotechnology and biosensing .
  • Redox Reactions: The sulfur atom in the thiol group can participate in redox reactions, making it useful in various biochemical applications.

Methyl 11-mercaptoundecanoate exhibits notable biological activities. It has been studied for its potential role as a fluorescence probe that interacts with proteins, particularly in the context of viral infections such as HIV-1. This interaction is facilitated by the compound's ability to react with amine groups on proteins, allowing for the development of biosensors and diagnostic tools . Additionally, its self-assembling properties make it suitable for creating biofunctionalized surfaces that can enhance cellular attachment and growth.

Several synthesis methods for methyl 11-mercaptoundecanoate have been reported:

  • Direct Esterification: This method involves reacting 11-mercaptoundecanoic acid with methanol in the presence of an acid catalyst.
  • Thiol-Ene Reaction: The compound can be synthesized through a thiol-ene reaction where a thiol reacts with an alkene under UV light or heat conditions.
  • Reduction of Thioesters: Methyl thioesters can be reduced to yield methyl 11-mercaptoundecanoate using reducing agents such as lithium aluminum hydride .

Methyl 11-mercaptoundecanoate has diverse applications across various fields:

  • Biosensing: It is used in the development of sensors for detecting biomolecules due to its ability to form stable monolayers on sensor surfaces.
  • Nanotechnology: The compound plays a crucial role in modifying nanoparticles for enhanced stability and functionality in biomedical applications.
  • Surface Functionalization: It is employed to create bioactive surfaces that promote cell adhesion and growth, making it valuable in tissue engineering .

Research indicates that methyl 11-mercaptoundecanoate interacts effectively with various biological molecules, enhancing detection methods for proteins and other biomolecules. Studies utilizing quartz crystal microbalance sensors have demonstrated its capability to immobilize nanoparticles like titanium dioxide, facilitating rapid detection of phosphoproteins in food samples . These interactions are critical for developing advanced biosensors and diagnostic tools.

Methyl 11-mercaptoundecanoate shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
11-Mercaptoundecanoic AcidThiol group + Carboxylic acidForms self-assembled monolayers easily
DodecanethiolThiol group + Long alkane chainUsed primarily in surface modification
OctadecanethiolThiol group + Longer alkane chainHigher hydrophobicity
HexanethiolShorter alkane chainMore soluble in organic solvents

Methyl 11-mercaptoundecanoate is unique due to its combination of a medium-length carbon chain with both thiol and ester functionalities, allowing it to act as a versatile building block in nanotechnology and biosensing applications .

The study of alkanethiols dates to the mid-20th century, with early insights into their self-assembly behavior emerging from patent literature. A 1958 silver polish patent (U.S. 2,841,501) hypothesized that alkanethiols form ordered monolayers on metal surfaces via sulfur-metal bonds—a concept later validated by Allara and Nuzzo in 1983. Methyl 11-mercaptoundecanoate, a derivative of MUA, gained prominence in the 1990s as researchers sought to tailor SAMs with varying terminal functionalities. Its methyl ester group offers enhanced hydrophobicity compared to carboxylic acid-terminated thiols, making it valuable for creating non-polar surfaces in microfluidic and electronic applications.

Significance in Organic and Material Chemistry

Methyl 11-mercaptoundecanoate bridges organic synthesis and materials science. The thiol group (-SH) chemisorbs to gold, silver, and copper, forming stable SAMs that modify surface properties such as wettability and electron transfer. The ester group (-COOCH$$_3$$) introduces steric and electronic effects that influence monolayer packing density and stability. These features enable applications in corrosion inhibition, molecular electronics, and biomedical diagnostics.

Methyl 11-mercaptoundecanoate has the molecular formula C₁₂H₂₄O₂S, as confirmed by PubChem records [1]. Its IUPAC name, methyl 11-sulfanylundecanoate, reflects the esterification of the carboxyl group at the first carbon and the thiol (-SH) group at the eleventh position of an undecanoic acid backbone [1]. The systematic naming follows standard IUPAC guidelines, prioritizing the longest carbon chain (undecane) and assigning the suffix "-oate" to denote the methyl ester.

The compound’s SMILES notation, COC(=O)CCCCCCCCCCS, explicitly defines its linear structure: a methyl ester (COO-) at one terminus and a thiol group at the opposite end of the 11-carbon chain [1]. This arrangement facilitates self-assembly on metal surfaces, a property critical for applications in nanotechnology [4].

Stereochemical Configuration and Conformational Analysis

Methyl 11-mercaptoundecanoate lacks chiral centers due to its linear, unbranched alkyl chain. However, conformational flexibility arises from rotational freedom around carbon-carbon single bonds. Infrared (IR) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies of analogous thiols, such as 11-mercaptoundecanol and dodecanethiol, reveal that alkyl chains adopt varying degrees of order depending on surface interactions [4].

When adsorbed on gold surfaces, methyl 11-mercaptoundecanoate forms self-assembled monolayers (SAMs) with conformational ordering influenced by intermolecular van der Waals interactions. Comparative studies show that mixed SAMs containing methyl-terminated and hydroxyl- or carboxyl-terminated thiols exhibit gradients in chain packing density [4]. For example, SAMs dominated by methyl groups display disordered, liquid-like conformations, while those with polar terminal groups (e.g., -COOH) adopt more rigid structures due to hydrogen bonding [4]. These findings suggest that the thiol group’s position and the ester moiety’s steric effects jointly modulate the compound’s conformational behavior.

Comparative Analysis with Related Thiol-Functionalized Alkanoates

Methyl 11-mercaptoundecanoate belongs to a broader class of thiol-terminated alkanoates, each distinguished by functional groups and chain lengths. The table below highlights key structural and functional differences:

Compound NameMolecular FormulaFunctional GroupsKey Applications
Methyl 11-mercaptoundecanoateC₁₂H₂₄O₂SMethyl ester, thiolSurface modification, biosensors [1] [4]
11-Mercaptoundecanoic acidC₁₁H₂₂O₂SCarboxylic acid, thiolSAMs, biomedical coatings [3]
DodecanethiolC₁₂H₂₆SThiolNanoparticle stabilization [4]

Functional Group Influence

  • Methyl 11-mercaptoundecanoate: The methyl ester group enhances solubility in organic solvents compared to carboxylic acid derivatives, enabling easier processing in non-aqueous systems [1].
  • 11-Mercaptoundecanoic acid: The terminal carboxylic acid allows for pH-dependent reactivity and covalent conjugation with amines, making it suitable for biofunctionalized surfaces [3].
  • Dodecanethiol: Lacking polar terminal groups, it forms hydrophobic SAMs ideal for corrosion inhibition and electronic device fabrication [4].

Chain Length Effects

Shorter-chain analogs like 6-mercaptohexanoic acid (C₆H₁₂O₂S) exhibit reduced van der Waals interactions, resulting in less stable SAMs. In contrast, methyl 11-mercaptoundecanoate’s longer chain promotes tighter molecular packing and higher structural order [4].

The synthesis of methyl 11-mercaptoundecanoate involves two primary methodological approaches, each employing distinct precursor compounds and reaction mechanisms. The selection of appropriate precursors and reaction pathways significantly influences the overall yield, product purity, and economic viability of the synthesis.

Thiourea-Mediated Nucleophilic Substitution

The thiourea-mediated nucleophilic substitution represents the most widely documented and reliable synthetic approach for producing the carboxylic acid precursor 11-mercaptoundecanoic acid [1]. This methodology employs 11-bromoundecanoic acid as the primary precursor, which undergoes nucleophilic substitution with thiourea under controlled conditions .

The reaction mechanism proceeds through a two-step process involving initial nucleophilic attack by thiourea on the brominated precursor, followed by hydrolysis to yield the desired thiol functionality. The initial step involves the formation of an intermediate thiouronium salt through nucleophilic displacement of the bromide ion by thiourea [1] . This intermediate subsequently undergoes hydrolysis in the presence of sodium hydroxide to generate the free thiol group [3].

Table 1: Thiourea-Mediated Synthesis Conditions

Reaction StepReagentsTemperature (°C)Time (hours)Yield (%)
Thiourea Nucleophilic Substitution11-Bromoundecanoic acid, Thiourea100 (reflux)394
HydrolysisSodium hydroxide90194
AcidificationSulfuric acid0 (ice bath)0.594

The reaction typically requires reflux conditions at approximately 100°C for 3 hours to ensure complete conversion [1] [3]. The subsequent hydrolysis step is performed at 90°C in the presence of sodium hydroxide, followed by acidification with sulfuric acid to precipitate the product [1]. This methodology consistently achieves yields of 94% across multiple reaction stages [3].

Research findings indicate that the thiourea-mediated approach offers several advantages, including high selectivity for the desired thiol product and minimal side reactions . The reaction conditions are sufficiently mild to prevent decomposition of the thiol functionality while maintaining high conversion efficiency [1].

Alkylation-Esterification Sequential Approaches

Alternative synthetic pathways involve sequential alkylation-esterification reactions, where the ester formation is coupled with the introduction of the thiol functionality . These approaches typically employ direct esterification methodologies following the Fischer esterification protocol [5] [6].

The sequential approach begins with the preparation of 11-mercaptoundecanoic acid through established thiol synthesis routes, followed by direct esterification with methanol in the presence of acid catalysts . This methodology offers the advantage of producing the final methyl ester product in a single synthetic sequence without requiring isolation of intermediate compounds.

Research has demonstrated that Fischer esterification can be successfully applied to thiol-containing carboxylic acids, with the reaction proceeding through the conventional protonation-addition-elimination mechanism [5] [6]. The presence of the thiol group does not significantly interfere with the esterification process, provided that appropriate reaction conditions are maintained [5].

Optimization of Reaction Conditions

pH and Temperature Dependence

The optimization of reaction conditions for methyl 11-mercaptoundecanoate synthesis requires careful consideration of pH and temperature parameters, as these factors significantly influence both reaction kinetics and product stability [7] [8].

Table 2: Fischer Esterification Optimization

CatalystTemperature (°C)pHReaction Time (hours)Yield (%)
H2SO4651-2885
TsOH601-21278
HCl701-2682

Temperature optimization studies reveal that the Fischer esterification of 11-mercaptoundecanoic acid with methanol proceeds optimally at temperatures between 60-70°C [6] [9]. Higher temperatures may lead to thiol oxidation and disulfide formation, while lower temperatures result in incomplete conversion and extended reaction times [6].

The pH dependence of the reaction system is particularly critical due to the amphoteric nature of the carboxylic acid substrate and the potential for thiol group protonation [8]. Research indicates that optimal conditions are achieved at pH 1-2, where the carboxylic acid is protonated for efficient nucleophilic attack by methanol, while the thiol group remains in its neutral form [8].

Studies investigating the pH-dependent behavior of similar mercaptoundecanoic acid systems demonstrate that aggregation and precipitation occur at pH values below 4, corresponding to the protonation of the carboxylic acid group [8]. This pH-dependent behavior must be carefully managed during the esterification process to prevent substrate precipitation and ensure homogeneous reaction conditions.

Solvent Systems and Catalytic Effects

The selection of appropriate solvent systems and catalysts plays a crucial role in achieving optimal reaction conditions for methyl 11-mercaptoundecanoate synthesis [10] [11]. Research has demonstrated that the choice of solvent significantly influences reaction kinetics, product selectivity, and overall yield.

Solvent Selection: Studies on related thioesterification reactions indicate that toluene and tetrahydrofuran represent optimal solvent choices for reactions involving thiol-containing substrates [10]. These solvents provide sufficient solvation of reactants while maintaining chemical compatibility with the thiol functionality [10].

Catalytic Systems: Investigation of various catalytic systems reveals that trifluoromethanesulfonic acid (TfOH) demonstrates superior performance in thioesterification reactions, achieving 94% yield with only 1 mol% catalyst loading [10]. Alternative catalysts including sulfuric acid and p-toluenesulfonic acid also provide acceptable performance, though with extended reaction times [10].

The catalytic effectiveness is attributed to the ability of these strong acids to protonate the carboxylic acid carbonyl, thereby activating it toward nucleophilic attack by methanol [6] [10]. The reaction mechanism follows the standard Fischer esterification pathway, with the acid catalyst serving dual roles in substrate activation and water elimination [6].

Research findings demonstrate that solvent-free conditions can be employed for certain esterification reactions, though yields are typically reduced compared to solution-phase reactions [11]. The use of phase-transfer catalysts such as Aliquat 336 has been reported to enhance reaction efficiency in heterogeneous systems [12].

Post-Synthesis Purification and Characterization

Purification Methodologies

The purification of methyl 11-mercaptoundecanoate requires specialized techniques that account for the compound's unique physicochemical properties, including its thiol functionality and moderate volatility [13] [14].

Table 4: Post-Synthesis Purification Methods

MethodConditionsPurity Achieved (%)Recovery (%)
Column ChromatographySilica gel, DCM/EtOAc/MeOH (4:1:1)9580
RecrystallizationHexane/EtOAc9285
DistillationReduced pressure9088

Column Chromatography: The most effective purification method employs silica gel chromatography with a mobile phase consisting of dichloromethane/ethyl acetate/methanol in a 4:1:1 ratio [14]. This solvent system provides optimal separation of the desired product from synthetic impurities while maintaining product stability [14].

Recrystallization: Alternative purification through recrystallization from hexane/ethyl acetate mixtures achieves 92% purity with 85% recovery [14]. This method is particularly suitable for larger-scale purifications where column chromatography becomes impractical [14].

Distillation: Reduced pressure distillation provides a viable purification option, achieving 90% purity with 88% recovery [14]. The method is advantageous for removing low-boiling impurities and residual solvents [14].

Analytical Characterization

Table 3: Characterization Data for Methyl 11-Mercaptoundecanoate

TechniqueKey FeaturesSolvent/Conditions
1H NMRCH3 at 3.7 ppm, SH at 1.3 ppmCDCl3
IR SpectroscopySH stretch at 2550 cm⁻¹, C=O at 1740 cm⁻¹KBr pellet
Mass SpectrometryM+ at m/z 232EI-MS
Melting Point46-50°CAtmospheric pressure

Nuclear Magnetic Resonance Spectroscopy: 1H NMR analysis provides definitive structural confirmation through characteristic signals at 3.7 ppm for the methyl ester group and 1.3 ppm for the thiol proton [15]. The 13C NMR spectrum shows the carbonyl carbon at approximately 174 ppm and the methyl carbon at 51 ppm [15].

Infrared Spectroscopy: IR spectroscopy reveals characteristic absorption bands at 2550 cm⁻¹ for the S-H stretch and 1740 cm⁻¹ for the C=O stretch [16] [17]. The thiol S-H stretching vibration appears as a weak but diagnostic band in the 2550-2525 cm⁻¹ region [16].

Mass Spectrometry: Electron impact mass spectrometry provides molecular ion confirmation at m/z 232, consistent with the molecular formula C₁₂H₂₄O₂S [18]. The fragmentation pattern shows characteristic losses corresponding to the ester and thiol functionalities [19].

Physical Properties: The compound exhibits a melting point of 46-50°C and appears as a white to light yellow solid [20]. The compound demonstrates limited water solubility but is readily soluble in organic solvents including methanol and chloroform [20].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.14970118 g/mol

Monoisotopic Mass

232.14970118 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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